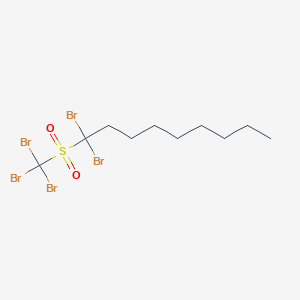![molecular formula C32H36N2O2 B14283357 2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] CAS No. 122098-02-6](/img/structure/B14283357.png)
2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two benzoxazole rings connected by a phenylene bridge, with isopropyl groups attached to the benzoxazole rings. It is commonly used in research due to its fluorescent properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] typically involves the condensation of 1,4-phenylenediamine with 2,4-di(propan-2-yl)benzoxazole under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the benzoxazole rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzoxazoles.
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules and its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to the conjugated system of the benzoxazole rings, which allows it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and sensing.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation luminophore.
2,2’-p-Phenylene-bis(5-phenyloxazole): Utilized in fluorescence applications.
4,4’-Bis(2-benzoxazolyl)stilbene: Used as a fluorescent whitening agent.
Uniqueness
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] stands out due to its high stability, unique structural features, and versatile applications in various fields. Its isopropyl groups provide additional steric hindrance, enhancing its stability and making it suitable for use in harsh conditions.
Propriétés
Numéro CAS |
122098-02-6 |
|---|---|
Formule moléculaire |
C32H36N2O2 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
2-[4-[5,7-di(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl]-5,7-di(propan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C32H36N2O2/c1-17(2)23-13-25(19(5)6)29-27(15-23)33-31(35-29)21-9-11-22(12-10-21)32-34-28-16-24(18(3)4)14-26(20(7)8)30(28)36-32/h9-20H,1-8H3 |
Clé InChI |
INDRTXUEQUNQMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C4=NC5=CC(=CC(=C5O4)C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


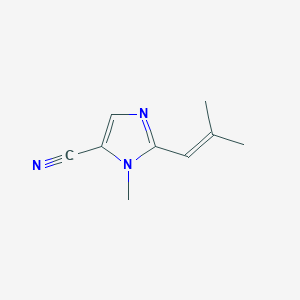

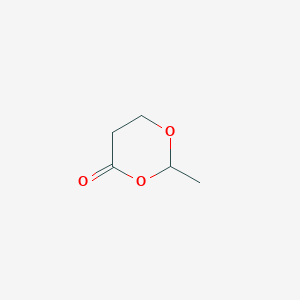
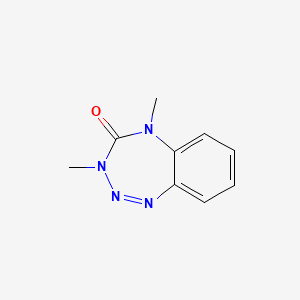

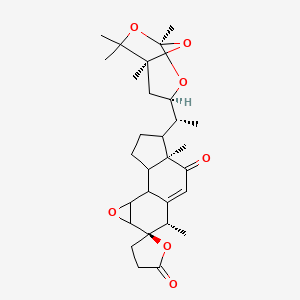
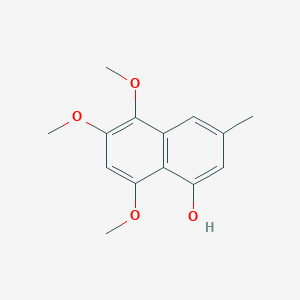
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
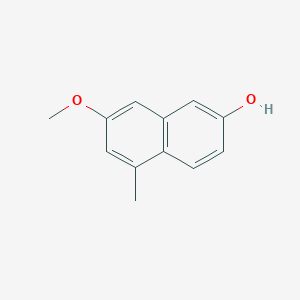
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)


